molecular formula C17H19F2N3O2 B2365453 N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide CAS No. 1645521-90-9

N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide

Cat. No. B2365453
M. Wt: 335.355
InChI Key: BHGOLRNHKDMELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzamide group (benzene ring attached to an amide), a cyano group (C≡N), and a cyclohexyl group (a six-membered carbon ring). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the cyano group might undergo reactions such as hydrolysis, reduction, or addition. The amide group could participate in reactions like amide hydrolysis or the formation of amines .

Scientific Research Applications

Operationally Simple Synthesis and Educational Applications

A study describes the use of COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], a nonhazardous coupling reagent, in the synthesis of N,N-diethyl-3-methylbenzamide (DEET). This process is highlighted for its educational value in teaching fundamental principles of carbonyl reactivity and amide bond formation in an undergraduate organic chemistry course. The method is noted for its simplicity, environmental friendliness, and potential for expansion to new methods of amide bond formation (Withey & Bajic, 2015).

Novel Impurities in Pharmaceutical Drugs

Research on Repaglinide, an anti-diabetic drug, identified and characterized seven novel impurities detected by ultra-performance liquid chromatography (UPLC). Among these impurities were compounds featuring cyano and cyclohexyl groups, showcasing the importance of thorough impurity profiling in pharmaceuticals to ensure drug safety and efficacy (Kancherla et al., 2018).

Heterogeneous Catalysis in Organic Synthesis

A study on the use of NH4H2PO4/Al2O3 as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives highlights the role of heterogeneous catalysts in promoting efficient and environmentally benign organic synthesis. The research emphasizes the benefits of using readily available catalysts, short reaction times, and easy work-up procedures, contributing to the development of sustainable chemical processes (Maleki & Ashrafi, 2014).

Paper Chromatographic Techniques in Amino Acid Separation

An innovative solvent system for paper chromatographic separation of amino acids demonstrates the application of cyclohexylamine in achieving excellent separation and identification of amino acids. This method offers a reproducible and less hazardous alternative to phenolic systems, with the potential for applications in biochemical research and analysis (Mizell & Simpson, 1961).

properties

IUPAC Name

N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c18-13-6-12(7-14(19)8-13)17(24)21-10-16(23)22-15(9-20)11-4-2-1-3-5-11/h6-8,11,15H,1-5,10H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGOLRNHKDMELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide

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